![molecular formula C11H12O2 B1518126 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol CAS No. 1156100-55-8](/img/structure/B1518126.png)
1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol
Übersicht
Beschreibung
1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, a compound featuring a propargyl ether moiety, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a phenolic component linked to an ethyl alcohol group through a prop-2-yn-1-yloxy substituent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including:
- Human amelanotic melanoma (C-32)
- Breast adenocarcinoma (MDA-MB-231)
- Lung adenocarcinoma (A549)
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Notable Effects |
---|---|---|---|
3c | C-32 | 36 | Decreased H3 expression, increased P53 and P21 activity |
3c | MDA-MB-231 | 45 | Comparable efficacy to cisplatin |
3c | A549 | 40 | Altered BCL-2/BAX ratio favoring apoptosis |
In these studies, compound 3c demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin and doxorubicin, indicating its potential as a therapeutic agent against cancer .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has been shown to exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus ATCC 29213 | 32 | 64 |
Enterococcus faecalis ATCC 29212 | 64 | 128 |
These findings suggest that the compound can disrupt bacterial cell integrity, potentially through mechanisms involving membrane disruption and inhibition of lipid peroxidation .
Apoptosis Induction
The mechanism behind the anticancer activity appears to involve the induction of apoptosis. The treatment with compound 3c resulted in:
- Decreased expression of histone H3 , a proliferation marker.
- Increased transcriptional activity of cell cycle regulators such as P53 and P21.
- Altered expression of apoptotic genes (BCL-2 and BAX), shifting the balance towards apoptosis .
This suggests that compounds related to this compound may act by modulating apoptotic pathways, making them candidates for further development in cancer therapy.
Case Studies
In one study, researchers synthesized various derivatives of propargyl ethers and evaluated their biological activities. Among these, the derivative resembling this compound exhibited significant growth inhibition against both cancerous and non-cancerous cell lines. The study emphasized the importance of structural features in enhancing biological activity .
Wissenschaftliche Forschungsanwendungen
While comprehensive data tables and case studies for the applications of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol are not available within the provided search results, the available literature does provide some insight into its potential and related compounds.
Chemical and Physical Properties
this compound has the molecular formula and a molecular weight of 176.21 . The CAS number for this compound is 1156100-55-8 .
Potential Applications
- Organic Light Emitting Diodes (OLEDs) : According to one source, 1-(2-(丙-2-炔-1-氧基)苯基)乙醇's (translated as this compound) unique properties make it suitable for use in organic light-emitting diodes (OLEDs). These materials are used in display and lighting technologies, offering lower energy consumption and the ability to be printed on various substrates.
- Synthesis of Functionalized Chalcones : Derivatives containing prop-2-yn-1-yloxy groups have been used in the synthesis of functionalized chalcones, which exhibit a wide range of biological activities, including anticancer, antimalarial, antitripanosomal, and antiviral activities .
- Antimicrobial and Anticancer Activity : 8-hydroxyquinoline-5-sulfonamide derivatives containing a prop-2-yn-1-yl group have demonstrated biological activity against cancer lines and methicillin-resistant S. aureus (MRSA) isolates . One specific compound, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, showed the highest activity against the tested cancer lines and MRSA isolates .
Related Compounds
Analyse Chemischer Reaktionen
Click Chemistry via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl ether group undergoes copper(I)-catalyzed azide-alkyne cycloaddition, forming stable 1,2,3-triazole linkages. This reaction is critical for bioconjugation and polymer chemistry applications.
Reaction Conditions :
-
Azide Source : Sodium azide or organic azides
-
Catalyst : CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%)
-
Solvent : H₂O/tert-butanol (1:1 v/v)
-
Temperature : 25–60°C
-
Reaction Time : 6–24 hours
Example Product :
Mechanistic Insight :
The alkyne reacts with azides via a stepwise process involving copper acetylide intermediates, followed by cyclization to form the triazole ring .
Oxidation of the Alcohol Moiety
The secondary alcohol can be oxidized to a ketone under mild conditions.
Reaction Conditions :
Oxidizing Agent | Solvent | Temperature | Yield |
---|---|---|---|
Pyridinium chlorochromate (PCC) | Dichloromethane | 0–25°C | 75–85% |
Jones reagent (CrO₃/H₂SO₄) | Acetone | 0°C | 68–72% |
Product :
Key Observation :
Steric hindrance from the ortho-substituted propargyl group slows oxidation kinetics compared to para-substituted analogs .
Propargyl Ether Cleavage
The propargyl ether bond is susceptible to acid- or base-mediated cleavage, regenerating the phenol derivative.
Acidic Hydrolysis :
Basic Hydrolysis :
Esterification and Etherification
The hydroxyl group participates in esterification and alkylation reactions.
Esterification :
-
Reagents : Acetic anhydride, pyridine catalyst
-
Product : 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethyl acetate (yield: 90%)
Etherification :
-
Reagents : Propargyl bromide, K₂CO₃, acetone (reflux)
Nucleophilic Substitution at the Propargyl Position
The terminal alkyne can act as a nucleophile in alkylation reactions.
Example Reaction :
-
Substrate : Benzyl bromide
-
Conditions : NaN₃, DMF, 60°C
-
Product : 1-(2-(3-Benzyl-1H-1,2,3-triazol-1-yl)ethoxy)phenyl)ethanol (yield: 78%)
Photochemical Reactions
The propargyl group participates in [2+2] cycloadditions under UV light.
Conditions :
-
Light Source : UV-A (365 nm)
-
Solvent : Acetonitrile
-
Product : Cyclobutane-linked dimer (yield: 55%)
Eigenschaften
IUPAC Name |
1-(2-prop-2-ynoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h1,4-7,9,12H,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOVVJFIHYZSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.